molecular formula C19H17N3O4 B2863391 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421473-59-7

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2863391
CAS No.: 1421473-59-7
M. Wt: 351.362
InChI Key: DQXVWBGMQDWQHR-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a recognized and potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with profound implications in cellular signaling and disease pathology. Its primary research value lies in the investigation of neurodegenerative pathways, particularly in Alzheimer's disease models. The compound functions by competitively binding to the ATP-binding pocket of GSK-3β, thereby inhibiting its kinase activity. This inhibition is crucial for studying the hyperphosphorylation of tau protein, a key event leading to neurofibrillary tangle formation, a hallmark of Alzheimer's disease (PubMed) . Beyond tau pathology, this inhibitor is a valuable tool for probing the role of GSK-3β in Wnt/β-catenin signaling, cell cycle regulation, and apoptosis. Its application extends to research on mood disorders, diabetes, and cancer, where GSK-3β dysregulation is a contributing factor. The specific structural motif of this molecule, incorporating furan and pyrazole rings, is associated with high selectivity and potency, making it a preferred chemical probe for dissecting complex GSK-3β-mediated mechanisms in a research setting.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-22-14(15-7-4-8-25-15)10-13(21-22)11-20-19(23)17-9-12-5-3-6-16(24-2)18(12)26-17/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVWBGMQDWQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A furan ring
  • A pyrazole ring
  • A benzofuran moiety

These structural components contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

ComponentDescription
Furan RingContributes to reactivity and biological interactions
Pyrazole RingAssociated with various pharmacological activities
Benzofuran MoietyEnhances hydrophobic interactions with biological targets

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
    • The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazole derivatives. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. The effectiveness is often compared to standard antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : The presence of the benzamide moiety allows for binding to various receptors, influencing cellular signaling pathways.

In Vitro Studies

Research has demonstrated that derivatives of this compound show significant cytotoxicity in vitro. For example:

CompoundCell LineIC50 (µM)
N-(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl-benzamideHeLa15.1
N-(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl-benzamideMCF-718.6

These results indicate promising potential for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. These studies provide insights into:

  • Binding Sites : Identification of key residues involved in binding.
  • Affinity Scores : Quantitative measures indicating the strength of interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Furan-Pyrazole Hybrids

The compound shares structural similarities with methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates described in . These derivatives, synthesized via cyclocondensation of hydrazine hydrate with furan-containing diketones, exhibit analgesic activity in preclinical models. Key differences include:

  • Biological Activity : While the analogues in showed significant analgesic effects (e.g., tail-flick test ED₅₀ values < 50 mg/kg), the carboxamide substitution in the target compound may alter potency or selectivity due to increased hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison

Feature Target Compound Methyl 5-Aryl-1-(furan-2-carbonyl)-pyrazole-3-carboxylates
Core Structure Benzofuran-2-carboxamide Pyrazole-3-carboxylate
Furan Position 5-(furan-2-yl) on pyrazole Furan-2-carbonyl at position 1
Key Substituents 7-methoxy, 1-methyl pyrazole Aryl groups at pyrazole position 5
Pharmacological Activity Not reported Analgesic (ED₅₀ < 50 mg/kg)
Ranitidine-Related Compounds ()

Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share furan and pyrazole-like motifs but differ in functional groups:

  • Key Differences: Ranitidine analogues feature sulphanyl-ethyl and nitroacetamide groups instead of benzofuran-carboxamide. The dimethylamino group in Ranitidine derivatives enhances solubility but may reduce CNS penetration compared to the methoxy-benzofuran system .
  • Synthesis : Ranitidine-related compounds often involve multi-step alkylation and sulfuration processes, whereas the target compound’s synthesis likely employs pyrazole-benzofuran coupling strategies .
Pharmacopeial Standards ()

Compounds like N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) highlight regulatory considerations for impurities in furan-containing pharmaceuticals. The target compound’s lack of nitro or thioether groups may reduce genotoxic risk, a common concern in nitro-containing analogues .

Research Implications and Gaps

  • Synthetic Challenges : The fusion of benzofuran and pyrazole rings requires precise regioselective methods, as seen in ’s hydrazine-based cyclocondensation.
  • Biological Potential: Structural parallels to analgesic pyrazole-carboxylates suggest the target compound merits evaluation in pain models, though its carboxamide group may confer unique pharmacokinetic properties.
  • Safety Profiling : Unlike Ranitidine-related compounds with nitro groups, the target compound’s benzofuran-methoxy scaffold may offer a safer profile, warranting toxicity studies.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide?

Key steps include:

  • Multi-step coupling : Use EDC∙HCl as a coupling agent in anhydrous chloroform under argon, with 4-DMAP as a catalyst to improve reaction completion .
  • Solvent and temperature control : Reactions in ethanol or DMF at 60–80°C enhance intermediate stability .
  • Purification : Column chromatography (e.g., toluene/EtOAc with 2% AcOH) ensures high purity .
  • Validation : Monitor via TLC and confirm purity via HPLC (>95%) .

Advanced: How can researchers address unexpected intermediates during synthesis, such as incomplete amide bond formation?

Methodological solutions:

  • Reagent adjustment : Add 4-DMAP to activate carboxyl groups if EDC∙HCl alone is insufficient .
  • Extended reaction times : Prolong reactions to 48–72 hours under inert atmospheres to overcome steric hindrance from the pyrazole and benzofuran moieties .
  • Spectroscopic tracking : Use 1H^{1}\text{H}-NMR to detect unreacted starting materials (e.g., residual furan carbonyl signals at δ 7.8–8.2 ppm) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Essential protocols:

  • NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., 1H^{1}\text{H}-NMR shifts for methyl groups at δ 3.2–3.5 ppm) .
  • Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]+^+ at m/z 450.12) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve ambiguities in stereochemical assignments for complex heterocyclic regions?

Advanced approaches:

  • NOESY experiments : Identify spatial proximity between the 1-methylpyrazole and benzofuran methoxy groups .
  • Computational modeling : Compare DFT-calculated 13C^{13}\text{C}-NMR shifts with experimental data to validate spatial orientation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Recommended workflows:

  • Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates, given structural analogs’ analgesic and anti-inflammatory activity .
  • Antimicrobial screening : Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM .

Advanced: How should contradictory results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

Systematic strategies:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS to detect rapid hepatic glucuronidation of the methoxybenzofuran group .
  • Dose optimization : Adjust formulations (e.g., PEGylated nanoparticles) to enhance solubility and stability .

Basic: What computational tools are recommended for predicting ADME properties?

Key tools:

  • SwissADME : Predict logP (~3.2) and aqueous solubility (LogS = -4.1) based on furan and pyrazole hydrophobicity .
  • Molinspiration : Estimate drug-likeness scores (>0.5) for CNS penetration potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological framework:

  • Fragment replacement : Substitute the 7-methoxy group with halogens (e.g., Cl, Br) to modulate electron density and H-bonding .
  • Bioisosteric swaps : Replace the furan-2-yl group with thiophene or pyridine and compare IC50_{50} values .
  • 3D-QSAR modeling : Align analogs in CoMFA/CoMSIA grids to identify steric/electrostatic drivers of activity .

Basic: What are the best practices for stability testing under varying pH and temperature conditions?

Protocols:

  • Forced degradation : Incubate in PBS (pH 2–9) at 40°C for 48 hours; monitor via HPLC for hydrolytic cleavage of the amide bond .
  • Light exposure : Test photostability under ICH Q1B guidelines, noting benzofuran’s UV sensitivity .

Advanced: How can reaction mechanisms for key steps (e.g., pyrazole alkylation) be experimentally validated?

Mechanistic studies:

  • Isotope labeling : Use 15N^{15}\text{N}-labeled amines to track nucleophilic attack sites in alkylation reactions .
  • Kinetic profiling : Vary reagent concentrations and apply Eyring plots to determine rate-limiting steps .

Basic: What toxicity screening assays are recommended prior to in vivo studies?

Critical evaluations:

  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} > 10 µM desirable) .
  • Ames test : Assess mutagenicity using TA98 and TA100 strains .

Advanced: How can researchers elucidate the molecular basis of off-target effects observed in kinase assays?

Integrated approaches:

  • Chemoproteomics : Use kinobeads to capture interacting kinases from cell lysates; identify via LC-MS/MS .
  • Molecular docking : Screen against PDB structures (e.g., EGFR or JAK2) to predict binding poses .

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